molecular formula C12H17N B2516966 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline CAS No. 77796-20-4

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2516966
CAS No.: 77796-20-4
M. Wt: 175.275
InChI Key: ZGSAVXFMPOZYTJ-UHFFFAOYSA-N
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Description

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases .

Safety and Hazards

According to the safety data sheet, 1,2,3,4-Tetrahydroisoquinoline is toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage . It is also harmful if inhaled and may cause damage to organs .

Future Directions

Due to the diverse biological activities of THIQ based compounds, there is significant interest in the scientific community in developing novel THIQ analogs with potent biological activity . Future research will likely focus on the synthesis of new THIQ derivatives and the exploration of their potential therapeutic applications .

Mechanism of Action

Target of Action

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline primarily targets the T-type Ca2+ channels . These channels participate in cardiac pace-making, regulation of vascular tone, and hormone secretion . The compound’s interaction with these channels is crucial for its pharmacological effects.

Mode of Action

The compound interacts with its targets, the T-type Ca2+ channels, to elicit its effects. It acts as a T-type Ca2+ channel blocker , similar to mibefradil . This interaction results in the inhibition of these channels, leading to a decrease in calcium influx. This, in turn, induces relaxation of vascular smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the T-type Ca2+ channels, the compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Pharmacokinetics

Its oral administration to spontaneously hypertensive rats elicited antihypertensive effects , suggesting good bioavailability.

Result of Action

The primary result of the action of this compound is its antihypertensive effects . By blocking the T-type Ca2+ channels, it induces relaxation of vascular smooth muscles, leading to a decrease in blood pressure . Notably, it achieves these effects without inducing reflex tachycardia, which is often caused by traditional L-type Ca2+ channel blockers .

Biochemical Analysis

Biochemical Properties

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. It has been found to have bradycardic activities in isolated guinea pig right atria .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have antihypertensive effects in spontaneously hypertensive rats (SHR), eliciting these effects without inducing reflex tachycardia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to inhibit the L-type Ca2 channel, which induces relaxation of vascular smooth muscles . This inhibition is believed to be responsible for its antihypertensive effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound to spontaneously hypertensive rats (SHR) elicited antihypertensive effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities, particularly in cardiovascular modulation .

Properties

IUPAC Name

1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSAVXFMPOZYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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